Enhanced Hydrogen Bond Acceptor Capacity vs. Mono-substituted Analogs
The target compound contains four hydrogen bond acceptors (HBA), a higher count than its mono-nitro (1-(2-nitrophenyl)piperidine-4-carboxamide) or mono-cyano (1-(2-cyanophenyl)piperidine-4-carboxamide) analogs. This quantitative difference in HBA capacity directly impacts its interaction potential with biological targets, potentially enabling stronger or more varied binding interactions. A direct prediction-based comparison shows the target compound has an HBA count of 4, versus 3 for 1-(2-nitrophenyl)piperidine-4-carboxamide and 2 for 1-(2-cyanophenyl)piperidine-4-carboxamide .
| Evidence Dimension | Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 1-(2-nitrophenyl)piperidine-4-carboxamide: 3; 1-(2-cyanophenyl)piperidine-4-carboxamide: 2 |
| Quantified Difference | 1-2 additional HBA |
| Conditions | Based on chemical structure (presence of nitro, cyano, amide groups) |
Why This Matters
A higher number of hydrogen bond acceptors can lead to stronger target engagement, a critical factor for lead optimization in drug discovery where binding affinity and selectivity are paramount.
